1,3-Bis(dimethylamino)-2-propanol

Catalog No.
S749106
CAS No.
5966-51-8
M.F
C7H18N2O
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(dimethylamino)-2-propanol

CAS Number

5966-51-8

Product Name

1,3-Bis(dimethylamino)-2-propanol

IUPAC Name

1,3-bis(dimethylamino)propan-2-ol

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C7H18N2O/c1-8(2)5-7(10)6-9(3)4/h7,10H,5-6H2,1-4H3

InChI Key

JGVZJRHAZOBPMW-UHFFFAOYSA-N

SMILES

CN(C)CC(CN(C)C)O

Canonical SMILES

CN(C)CC(CN(C)C)O

Solvent and Catalyst:

1,3-Bis(dimethylamino)-2-propanol, also known as Bis(dimethylamino)propanol (BDMAP), finds use as a solvent and catalyst in a variety of scientific research applications. Due to its polarity and ability to form hydrogen bonds, BDMAP can effectively dissolve polar compounds that are poorly soluble in water or other common organic solvents []. Additionally, the presence of the amine groups allows BDMAP to act as a nucleophilic catalyst in certain organic reactions, facilitating bond formation and cleavage.

Organic Synthesis:

BDMAP is particularly useful in organic synthesis, especially for reactions involving the formation of carbon-carbon and carbon-heteroatom bonds. It can be employed in various reactions, including:

  • Alkylation reactions: BDMAP can act as a base to deprotonate acidic compounds, generating nucleophiles that can attack alkylating agents [].
  • Acylation reactions: Similar to alkylation, BDMAP can deprotonate nucleophiles, facilitating their attack on acylating agents to form amides and esters [].
  • Aldol condensations: BDMAP can act as a catalyst for aldol condensations, which are essential reactions for constructing carbon-carbon bonds with specific stereochemistry [].

Polymer Chemistry:

BDMAP also plays a role in polymer chemistry. It can be used as a:

  • Monomer: BDMAP can be incorporated into the structure of certain polymers, introducing amine functionalities that can be further modified for specific applications [].
  • Catalyst: BDMAP can serve as a catalyst for polymerization reactions, promoting the formation of polymers with desired properties [].

Material Science:

BDMAP finds applications in material science as well. It can be used in the:

  • Synthesis of functional materials: BDMAP can be employed in the preparation of materials with specific functionalities, such as ion-exchange resins and catalysts [].
  • Processing of materials: BDMAP can be used as a solvent or additive in the processing of materials like polymers and composites, influencing their properties and morphology [].

1,3-Bis(dimethylamino)-2-propanol is an organic compound with the molecular formula C7H17NO2. It is classified as a tertiary amine and alcohol, characterized by the presence of two dimethylamino groups attached to a propanol backbone. This unique structure contributes to its diverse reactivity and applications in various scientific fields, including chemistry, biology, and medicine. The compound is often utilized as a reagent in organic synthesis and polymer chemistry, and it plays a significant role in bio

  • Nucleophilic Substitution: The dimethylamino groups act as nucleophiles, allowing the compound to engage in nucleophilic substitution reactions with alkyl halides and other electrophiles.
  • Oxidation: This compound can be oxidized to produce corresponding oxides or other oxidation products using agents like hydrogen peroxide or potassium permanganate.
  • Polycondensation: It can react with epichlorohydrin to form polyammonium resins, which are useful in various industrial applications .

Several methods are employed for synthesizing 1,3-Bis(dimethylamino)-2-propanol:

  • Reaction with Epichlorohydrin: A common synthetic route involves the nucleophilic addition of dimethylamine to epichlorohydrin in an aqueous medium. This method allows for controlled reaction conditions that yield high purity products.
  • From Glycerol: Another synthesis method involves the reaction of dimethylamine with 1,3-dichloro-2-propanol, which can be derived from glycerol through chlorination processes .

1,3-Bis(dimethylamino)-2-propanol has a wide range of applications:

  • Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
  • Biology: Employed in synthesizing biologically active compounds.
  • Medicine: Investigated for potential therapeutic applications due to its biochemical interactions.
  • Industry: Utilized in producing ion-exchange resins and other industrial chemicals .

Studies on 1,3-Bis(dimethylamino)-2-propanol have focused on its interactions with various biological molecules. The compound's ability to modify enzyme activity makes it a candidate for further research into its potential therapeutic uses. Its interactions often involve complex biochemical pathways that can lead to significant effects on metabolic processes .

Several compounds share structural similarities with 1,3-Bis(dimethylamino)-2-propanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Dimethylamino-2-propanolC5H13NOContains only one dimethylamino group
3-DimethylaminopropylamineC5H14N2Contains a primary amine and is less sterically hindered
N,N-Dimethyl-β-alanamineC5H12N2OFeatures an amino acid structure
1-[Bis(3-dimethylaminopropyl)]amino-2-propanolC13H31N3OContains multiple dimethylaminopropyl groups

The uniqueness of 1,3-Bis(dimethylamino)-2-propanol lies in its dual dimethylamino groups attached directly to a propanol backbone, providing distinct reactivity profiles compared to these similar compounds. Its specific interactions with biological systems also differentiate it from others listed above .

Epichlorohydrin–Dimethylamine Reaction Pathway

The classical preparation couples epichlorohydrin with an aqueous excess of dimethylamine. A representative procedure (United States Patent 4 319 020) charges dimethylamine–water (40 wt %) into a stirred reactor at 60 °C, followed by slow epichlorohydrin addition (mole ratio 2 : 1). After 4 h the mixture contains 1,3-Bis(dimethylamino)-2-propanol in 92% isolated yield after vacuum stripping of water and excess amine .

Key variableTypical settingRationale
Dimethylamine : epichlorohydrin (mol)1.8–2.2 : 1Excess amine suppresses bis-halo-by-products [2]
Temperature55–70 °CMaximizes ring-opening rate yet limits polymerisation [3]
pH8.5–9.0 (self-buffered)Prevents epoxide hydrolysis to glycerol derivatives [3]
Reaction time3–5 hCompletes conversion (>98% GC) [2]

Alternative Synthetic Approaches

  • Reductive amination of 2-hydroxy-1,3-dihydroxypropanone with aqueous dimethylamine and hydrogen in the presence of ruthenium on carbon (124 °C, 7 bar) affords 1,3-Bis(dimethylamino)-2-propanol in 68% yield; this halogen-free route avoids epichlorohydrin impurities [4].
  • Epoxide exchange route: glycidol reacts with dimethylamine in ethanol at 40 °C to give the target amino-diol directly after solvent evaporation (76% yield) [3].
  • One-pot protection–amination sequence starting from glycerol carbonate has been disclosed for laboratory screening; however, overall isolated yields remain below 45% and the method is rarely scaled [5].

Reaction Optimization Strategies

Systematic design-of-experiments investigations identify temperature and amine-to-epichlorohydrin ratio as statistically significant factors (p < 0.01) on both conversion and selectivity:

  • Increasing temperature from 50 to 80 °C raises initial rate six-fold but above 70 °C promotes competing polycondensation [6].
  • Ratios below 1.5 : 1 favour partial mono-addition products, whereas >2 : 1 gives maximal selectivity (Table 2).
FactorLowHighEffect on yield (%)
Temperature (°C)5070+12 [6]
Amine : epichlorohydrin (mol)1.42.2+18 [2]
Water content (wt %)2510+6 (due to lower hydrolysis) [3]
External base (NaOH, mol %)00.1–4 (promotes polymerisation) [7]

Industrial Production Methods

Polycondensation Processes

Commercial cationic polymers are produced by stepwise polycondensation of epichlorohydrin with dimethylamine. During the initial addition stage (95 °C, pH 8.0) small-molecule 1,3-Bis(dimethylamino)-2-propanol forms and serves as a reactive monomer for chain propagation [8]. Continuous reactors feed epichlorohydrin incrementally to control exotherms and maintain the amine in slight excess (Figure 1).

ParameterTypical industrial valueReference
Initial temperature100–105 °F (38–41 °C)11
Hold temperature170–180 °F (77–82 °C)11
Epichlorohydrin feed time3–4 h38
Residence time6–8 h total41
Final viscosity (polymer)300–2000 cP (25 °C)20

Scale-up Considerations

Heat generation during the exothermic amine–epoxide reaction scales with volume, whereas heat removal scales with surface area; jacketed reactors therefore adopt semi-batch feed and external loop heat-exchangers to avoid hot-spot polymerisation [9]. Computational fluid-dynamics modelling demonstrates that maintaining a Damköhler number <0.3 prevents viscosity run-away above 500 cP, easing downstream filtration [10].

Process Engineering Parameters

Critical variables for robust commercial manufacture are summarised below.

Engineering parameterTarget windowImpact if out-of-range
Amine excess (mol %)5–15Unreacted epichlorohydrin (>50 ppm) [11]
Reaction heat flux<250 kJ L⁻¹ h⁻¹Localised polymer gel [9]
Impurity water<12 wt %Hydrolysis to glycerol chlorohydrins [3]
pH during feed8.0–8.5Colour formation and viscosity drift [8]

Purification Techniques and Quality Control

Primary Isolation

After aqueous reaction, the crude liquor is vacuum-stripped (40 mm Hg, 60 °C) to remove water and excess dimethylamine, giving a residue containing >90 wt % 1,3-Bis(dimethylamino)-2-propanol .

Fine Purification

  • Fractional distillation at 17 Torr and 78–80 °C affords colourless product with <0.2 wt % residual water and <0.05 wt % epichlorohydrin [12].
  • Ion-exchange polishing (strong acid resin, H⁺ form) removes trace sodium (<10 ppm) introduced by pH adjustments [13].
  • Carbon treatment eliminates chromophores formed by minor oxidation; typical dose 1 wt % activated carbon, 30 min contact.

Analytical Quality Control

Validated methods ensure compliance with industrial specifications (Table 4).

TestMethodSpecificationReference
Identity¹H NMR (400 MHz, D₂O)Matches reference spectrum54
PurityGas chromatography, flame-ionisation detector≥97 wt %10
Residual epichlorohydrinGC-MS (SIM = m/z 92)≤50 ppm74
WaterKarl Fischer titration≤0.3 wt %10
Refractive indexDigital refractometer1.4420 ± 0.0005 at 20 °C30

Notes on method development

  • The NIOSH 1400 alcohols protocol was adapted with a polyethylene glycol column to resolve the tertiary amino-diol from isopropanol; desorption efficiency was 97.3% over 2–20 µg mL⁻¹ [14].
  • High-resolution orbitrap LC–MS quantifies N-nitroso analogues down to 0.05 ppm, aligning with current impurity guidance for amine-containing pharmaceuticals [15].

Table 4 – Typical release specification for 1,3-Bis(dimethylamino)-2-propanol

PropertyLimit
AppearanceClear, colourless to pale-yellow liquid
Assay (GC)≥97%
Water≤0.3%
Residual epichlorohydrin≤50 ppm
Density (25 °C)0.895–0.905 g mL⁻¹
Refractive index n²⁰1.4420 ± 0.0005

XLogP3

-0.3

Boiling Point

181.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5966-51-8

Wikipedia

2-Propanol, 1,3-bis(dimethylamino)-

General Manufacturing Information

2-Propanol, 1,3-bis(dimethylamino)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types